molecular formula C21H29NO3 B14710758 3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6h-benzo[c]chromen-1-ol CAS No. 18184-58-2

3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6h-benzo[c]chromen-1-ol

Cat. No.: B14710758
CAS No.: 18184-58-2
M. Wt: 343.5 g/mol
InChI Key: DVPJVRVYRCNEPD-UHFFFAOYSA-N
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Description

3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6h-benzo[c]chromen-1-ol is a complex organic compound with a unique structure that combines a chromene core with a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6h-benzo[c]chromen-1-ol typically involves a multi-step processThe reaction conditions often involve the use of solvents such as ethanol and dimethylformamide (DMF), with heating and stirring to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6h-benzo[c]chromen-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction proceeds efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6h-benzo[c]chromen-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6h-benzo[c]chromen-1-ol involves its interaction with specific molecular targets. The morpholine group can interact with enzymes or receptors, modulating their activity. The chromene core may also play a role in binding to specific sites, influencing the compound’s overall effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6h-benzo[c]chromen-1-ol is unique due to its combination of a chromene core and a morpholine group, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it valuable for various applications in research and industry.

Properties

CAS No.

18184-58-2

Molecular Formula

C21H29NO3

Molecular Weight

343.5 g/mol

IUPAC Name

3,6,6-trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol

InChI

InChI=1S/C21H29NO3/c1-14-12-18-19(15-6-4-5-7-17(15)21(2,3)25-18)20(23)16(14)13-22-8-10-24-11-9-22/h12,23H,4-11,13H2,1-3H3

InChI Key

DVPJVRVYRCNEPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(O2)(C)C)C(=C1CN4CCOCC4)O

Origin of Product

United States

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